P2Y10 Receptor Agonist Potency: 4-Pyridylmethyl vs. In-Class Undecenamide Derivatives
10-Undecenamide, N-(4-pyridylmethyl)- acts as an agonist at the mouse P2Y10 receptor with an EC50 of 288 nM in a TGFα shedding assay in HEK293A cells [1]. This orphan GPCR, activated by lysophosphatidylserine, is implicated in eosinophil degranulation and immune cell trafficking. Simple undecenamide or N-alkyl undecenamide analogs generally lack this receptor activity, as the pyridylmethyl group provides a critical hydrogen-bond acceptor for receptor engagement. The positional isomer N-(2-pyridylmethyl)-10-undecenamide has not been reported to exhibit P2Y10 agonism, suggesting that the 4-pyridyl substitution is essential for this specific pharmacological profile.
| Evidence Dimension | Agonist activity at mouse P2Y10 receptor (EC50) |
|---|---|
| Target Compound Data | EC50 = 288 nM |
| Comparator Or Baseline | Undecenamide or N-alkyl undecenamide analogs: No reported P2Y10 activity |
| Quantified Difference | Qualitative gain of function (agonist vs. inactive) |
| Conditions | HEK293A cells, alkaline phosphatase-tagged TGFα shedding assay, 1.5 h incubation |
Why This Matters
This unique GPCR activity profile distinguishes 10-Undecenamide, N-(4-pyridylmethyl)- from simpler amide analogs and positions it as a selective chemical probe for P2Y10-mediated pathways in immunological research.
- [1] BindingDB. BDBM50177147 / CHEMBL3814604. Affinity Data: EC50 288 nM (Agonist activity at mouse P2Y10 receptor expressed in HEK293A cells). View Source
